1-(3-Chloro-4-cyclohexylphenyl)cyclopropane-1-carboxylic acid;2-(dimethylamino)ethanol
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Overview
Description
1-(3-Chloro-4-cyclohexylphenyl)cyclopropane-1-carboxylic acid;2-(dimethylamino)ethanol is a complex organic compound with the molecular formula C20H30ClNO3 and a molecular weight of 367.91 g/mol. This compound is characterized by the presence of a cyclopropane ring, a cyclohexyl group, and a dimethylaminoethanol moiety, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-cyclohexylphenyl)cyclopropane-1-carboxylic acid;2-(dimethylamino)ethanol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Chlorine Atom: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Cyclohexyl Group: This step may involve Friedel-Crafts alkylation or other suitable methods.
Coupling with Dimethylaminoethanol: This final step involves esterification or amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-cyclohexylphenyl)cyclopropane-1-carboxylic acid;2-(dimethylamino)ethanol can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(3-Chloro-4-cyclohexylphenyl)cyclopropane-1-carboxylic acid;2-(dimethylamino)ethanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-cyclohexylphenyl)cyclopropane-1-carboxylic acid;2-(dimethylamino)ethanol involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.
Modulation of Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
1-(3-Chloro-4-cyclohexylphenyl)cyclopropane-1-carboxylic acid;2-(dimethylamino)ethanol can be compared with other similar compounds, such as:
1-(3-Chloro-4-cyclohexylphenyl)cyclopropane-1-carboxylic acid: Lacks the dimethylaminoethanol moiety.
2-(Dimethylamino)ethanol: Lacks the cyclopropane and cyclohexyl groups.
Cyclopropane-1-carboxylic acid derivatives: Varying in the substituents on the cyclopropane ring.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
26961-96-6 |
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Molecular Formula |
C20H30ClNO3 |
Molecular Weight |
367.9 g/mol |
IUPAC Name |
1-(3-chloro-4-cyclohexylphenyl)cyclopropane-1-carboxylic acid;2-(dimethylamino)ethanol |
InChI |
InChI=1S/C16H19ClO2.C4H11NO/c17-14-10-12(16(8-9-16)15(18)19)6-7-13(14)11-4-2-1-3-5-11;1-5(2)3-4-6/h6-7,10-11H,1-5,8-9H2,(H,18,19);6H,3-4H2,1-2H3 |
InChI Key |
KUEDTQBRULCBNY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCO.C1CCC(CC1)C2=C(C=C(C=C2)C3(CC3)C(=O)O)Cl |
Origin of Product |
United States |
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